2,3-Dichloro-6-fluorophenol
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Overview
Description
2,3-Dichloro-6-fluorophenol is a chemical compound with the molecular formula C6H3Cl2FO and a molecular weight of 180.99 g/mol . It is a solid at ambient temperature and is known for its use in various chemical reactions and applications . The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorophenol can be achieved through several methods. One common approach involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. This compound is reduced using sodium borohydride, followed by a reaction with phthalic anhydride to obtain a half-ester. The half-ester is then resolved using s-methylbenzylamine and deprotected by hydrolyzing to remove phthalic acid, yielding the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of chlorine or fluorine atoms.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
2,3-Dichloro-6-fluorophenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring can influence its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenol: Similar structure but lacks the fluorine atom, which can affect its chemical properties and reactivity.
2,6-Difluorophenol: Contains two fluorine atoms instead of chlorine, leading to different chemical behavior and applications.
3,5-Dichloro-2-fluorophenol: Another similar compound with different substitution patterns on the phenol ring.
Uniqueness
2,3-Dichloro-6-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dichloro-6-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXPXPRCGLXRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402914 |
Source
|
Record name | 2,3-Dichloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-60-5 |
Source
|
Record name | 2,3-Dichloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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